9H-Fluorene-2,7-diamine, N,N,N',N'-tetrakis(phenylmethyl)-
Overview
Description
9H-Fluorene-2,7-diamine, N,N,N’,N’-tetrakis(phenylmethyl)- is a complex organic compound known for its unique structural properties and applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Fluorene-2,7-diamine, N,N,N’,N’-tetrakis(phenylmethyl)- typically involves multiple steps, starting with the nitration of fluorene to form 2,7-dinitrofluorene. This intermediate is then reduced using tin and hydrochloric acid to yield 2,7-diaminofluorene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
9H-Fluorene-2,7-diamine, N,N,N’,N’-tetrakis(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives under specific conditions.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It readily undergoes substitution reactions, particularly nucleophilic substitutions, due to the presence of amine groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium hydride for substitution reactions .
Major Products
The major products formed from these reactions vary depending on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
9H-Fluorene-2,7-diamine, N,N,N’,N’-tetrakis(phenylmethyl)- has a wide range of applications in scientific research:
Biology: This compound is studied for its potential biological activities, including its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 9H-Fluorene-2,7-diamine, N,N,N’,N’-tetrakis(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound’s amine groups can form hydrogen bonds and other interactions with target molecules, influencing their activity. Additionally, its structural properties allow it to participate in various chemical reactions, modulating biological pathways .
Comparison with Similar Compounds
Similar Compounds
2,7-Diaminofluorene: A simpler analog with similar core structure but without the phenylmethyl substitutions.
Spiro[9H-fluorene-9,9′-[9H]xanthene]-2,7-diamine: Another related compound with a spiro structure, used in similar applications.
Uniqueness
9H-Fluorene-2,7-diamine, N,N,N’,N’-tetrakis(phenylmethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications, particularly in the synthesis of advanced materials and in scientific research .
Properties
IUPAC Name |
2-N,2-N,7-N,7-N-tetrabenzyl-9H-fluorene-2,7-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H36N2/c1-5-13-32(14-6-1)28-42(29-33-15-7-2-8-16-33)38-21-23-40-36(26-38)25-37-27-39(22-24-41(37)40)43(30-34-17-9-3-10-18-34)31-35-19-11-4-12-20-35/h1-24,26-27H,25,28-31H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GARFOKJLCJDAEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)N(CC3=CC=CC=C3)CC4=CC=CC=C4)C5=C1C=C(C=C5)N(CC6=CC=CC=C6)CC7=CC=CC=C7 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H36N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50822618 | |
Record name | N~2~,N~2~,N~7~,N~7~-Tetrabenzyl-9H-fluorene-2,7-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50822618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
556.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78916-13-9 | |
Record name | N~2~,N~2~,N~7~,N~7~-Tetrabenzyl-9H-fluorene-2,7-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50822618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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